Methyl N-formylanthranilate - 41270-80-8

Methyl N-formylanthranilate

Catalog Number: EVT-311727
CAS Number: 41270-80-8
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl N-formylanthranilate is a volatile organic compound found as a naturally occurring flavor component in various fruits, particularly grapes. It contributes significantly to the characteristic aroma profile of certain grape cultivars, specifically those exhibiting "foxy" or "Muscat" flavors. [, ] While commonly associated with grapes, it is also found in other fruits and even beverages like wine, where it plays a role in their overall sensory characteristics. [, ] This compound is primarily studied within the context of food science and flavor chemistry for its contribution to the aroma and taste of various food products. []

N-(4-Fluorophenyl)-3-phenylpropanamide

Compound Description: N-(4-Fluorophenyl)-3-phenylpropanamide is a substituted phenethylamide analog of 3-Methyl-N-(2′-phenylethyl)-butyramide, a marine bacterial secondary metabolite. This compound showed increased attenuation of quorum sensing (QS)-regulated phenotypes, particularly against the marine pathogen Vibrio harveyi with an IC50 of 1.1 µM [].

Relevance: While not structurally identical to Methyl N-formylanthranilate, N-(4-Fluorophenyl)-3-phenylpropanamide is grouped within the same research as an example of a QS inhibitor. This suggests a potential shared functional similarity with Methyl N-formylanthranilate, which is noted for its contribution to the diverse flavors of table grapes []. Further research is needed to confirm if Methyl N-formylanthranilate exhibits similar QS inhibitory activities.

3-Methyl-N-(2′-phenylethyl)-butyramide

Compound Description: 3-Methyl-N-(2′-phenylethyl)-butyramide is a secondary metabolite produced by the marine bacterium Halobacillus salinus. It is known to inhibit quorum sensing (QS) controlled phenotypes in multiple Gram-negative reporter strains [].

Relevance: 3-Methyl-N-(2′-phenylethyl)-butyramide serves as the basis for a study synthesizing and evaluating structural analogs, including N-(4-Fluorophenyl)-3-phenylpropanamide. The study focuses on identifying QS inhibitors []. This research area, focused on inhibiting bacterial communication, may be relevant to understanding the potential biological activities of Methyl N-formylanthranilate beyond its flavor properties.

Linalool and Linalool Analogues

Compound Description: Linalool and its structural analogs are volatile compounds known to contribute to the characteristic "muscat" flavor found in certain table grapes [].

Relevance: Linalool and its analogues are identified in the same study as Methyl N-formylanthranilate, highlighting their shared role in shaping the flavor profiles of table grapes. The research indicates that specific combinations and accumulations of these compounds, including Methyl N-formylanthranilate, contribute to the diverse flavor notes (floral, fruity, sweet, etc.) in different grape varieties [].

Ethyl Ester and Hydroxyethyl Esters

Compound Description: Ethyl esters and hydroxyethyl esters are volatile compounds that, when present together, contribute to the "foxy" flavor commonly associated with certain table grapes, particularly Vitis labrusca varieties and hybrids [].

Relevance: The research groups ethyl esters and hydroxyethyl esters alongside Methyl N-formylanthranilate as key contributors to the overall flavor profile of table grapes []. This suggests that the presence and concentration of Methyl N-formylanthranilate may interact with these esters, influencing the sensory experience of grape consumption.

α-Pinene and β-Pinene

Relevance: In the context of the research paper, α-Pinene and β-pinene are highlighted alongside Methyl N-formylanthranilate as significant contributors to the overall aroma profile of table grapes []. Their specific combinations and concentrations, along with other volatile compounds like Methyl N-formylanthranilate, contribute to the unique flavor profiles of different grape cultivars.

Furaneol and Mesifurane

Relevance: These compounds are mentioned alongside Methyl N-formylanthranilate as contributors to the complex aroma profile of table grapes []. The research emphasizes that the interplay of these volatile compounds, including Methyl N-formylanthranilate, determines the overall sensory experience of different grape varieties.

Mixed Ethyl Esters and Monoterpenoids

Relevance: The research paper highlights the combined influence of mixed ethyl esters and monoterpenoids, along with specific compounds like Methyl N-formylanthranilate, on the overall aroma profile of table grapes. This suggests that Methyl N-formylanthranilate plays a role in the complex interplay of volatile compounds that contribute to the distinct flavors of different grape cultivars [].

Properties

CAS Number

41270-80-8

Product Name

Methyl N-formylanthranilate

IUPAC Name

methyl 2-formamidobenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11)

InChI Key

HRNPZFOYXWWMFL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC=O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=O

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